N744 tosylate
Description
Conceptual Framework of N744 Tosylate in Contemporary Chemical Biology
In contemporary chemical biology, this compound functions as a critical chemical probe and inhibitor. Its primary significance lies in its ability to modulate the aggregation of tau protein, a microtubule-associated protein that undergoes pathological misfolding and aggregation in various neurodegenerative disorders, collectively known as tauopathies nih.govnih.govnih.govmdpi.comscantox.com. The aggregation of tau into structures like paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) is a central event in the pathogenesis of these diseases nih.govmdpi.comscantox.com. This compound operates by directly interacting with the amyloidogenic regions of the tau protein, thereby inhibiting the formation of these toxic aggregates nih.govvulcanchem.com. This interaction allows researchers to study the kinetics and mechanisms of tau aggregation in vitro, providing a foundation for understanding how cellular processes contribute to disease progression.
Significance of this compound in Advanced Chemical Research
This compound holds considerable significance in advanced chemical research due to its utility in dissecting the intricate processes of protein aggregation. It serves as a valuable tool in various in vitro assays, including thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), which are standard methods for characterizing amyloid fibril formation and assessing the efficacy of inhibitors nih.govnih.govnih.govnih.govnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netbiorxiv.org. The compound exhibits a biphasic concentration-dependent activity, demonstrating potent inhibition at submicromolar concentrations (with reported IC50 values around 300-380 nM) but losing efficacy and even promoting aggregation at higher concentrations, likely due to self-aggregation nih.govnih.govnih.gov. This complex behavior makes it an interesting subject for studying inhibitor-target interactions and the nuances of amyloid formation. Furthermore, this compound has contributed to structure-activity relationship (SAR) studies, guiding the design of novel tau aggregation inhibitors with improved potency and selectivity elifesciences.orgrsc.org.
Historical Context of Tosylate Chemistry in Relevant Therapeutic or Investigative Domains
The tosylate (p-toluenesulfonate) group has a long-established history in organic chemistry and medicinal chemistry nih.gov. Chemically, the tosylate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions, and is also employed as a protecting group for amines nih.govnih.gov. Its utility extends to forming stable salts with various therapeutic compounds, often improving their solubility, stability, and bioavailability nih.govgoogle.comgoogleapis.com. While specific historical links of tosylate salts directly to tau research are not extensively detailed in the provided literature, the broader application of tosylate chemistry in the development of drugs targeting central nervous system (CNS) disorders and other therapeutic areas underscores its importance as a chemical strategy in drug discovery and development.
Overview of Research Trajectories for this compound and Related Compounds
Research trajectories involving this compound began with its identification as a cyanine (B1664457) dye capable of inhibiting tau fibrillization nih.gov. Early studies focused on characterizing its mechanism of action, revealing its ability to block tau filament extension and, at sub-stoichiometric levels, to disaggregate pre-formed tau filaments nih.gov. The observation of its biphasic activity prompted further investigations into the role of compound aggregation in modulating protein fibrillization nih.govnih.govnih.gov. This understanding has paved the way for the development of related compounds, such as multivalent bis-cyanines and tryptanthrin (B1681603) analogs, which aim to enhance inhibitory potency and potentially overcome the limitations associated with N744's concentration-dependent effects nih.govelifesciences.org. Ongoing research continues to explore novel small molecules targeting tau aggregation, with this compound serving as a foundational compound in this critical area of neurodegenerative disease research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAALBHKARVSX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N744 Tosylate and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for N744 Tosylate
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. researchgate.netnih.gov For a representative N744 core structure, key strategic disconnections would likely target the bonds that are most challenging to form or that lead to significant simplification of the molecule.
A plausible retrosynthetic analysis for a complex heterocyclic system analogous to N744 would involve the following disconnections:
Tosylate Group Disconnection: The most straightforward disconnection is the removal of the p-toluenesulfonate (tosylate) group, which is attached to a hydroxyl functional group on the core molecule. This reveals the primary alcohol as a late-stage precursor.
C-N Bond Disconnection: In many heterocyclic syntheses, a crucial step is the formation of a carbon-nitrogen bond to close a ring system. This disconnection would simplify a polycyclic structure into more manageable acyclic or monocyclic precursors.
Cyclization Precursor Disconnection: Identifying the bond formed during a key cyclization step is a critical part of the analysis. For instance, in a base-induced cyclization, the disconnection would reveal an open-chain precursor with appropriate functional groups poised for ring closure. nih.gov
This strategic analysis guides the forward synthesis, starting from simple building blocks and progressively constructing the complex target molecule.
Precursor Synthesis and Functionalization for this compound
The tosylate group itself is derived from p-toluenesulfonyl chloride (TsCl), a commercially available and widely used reagent. The synthesis of precursors for the tosylation reaction primarily involves the elaboration of a molecule to contain a hydroxyl group at the desired position. This could involve a variety of standard organic transformations such as reduction of a carboxylic acid or aldehyde, or nucleophilic attack on an epoxide, depending on the specific synthetic route chosen for the core N744 molecule.
The conversion of a primary or secondary alcohol to a tosylate is a fundamental and crucial transformation in organic synthesis. This process activates the hydroxyl group, transforming it from a poor leaving group (hydroxide ion) into an excellent leaving group (tosylate anion). researchgate.net This enhanced leaving group ability is due to the resonance stabilization of the negative charge on the tosylate anion. The standard method for this conversion involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). Pyridine often serves as both the base and the solvent. The reaction typically proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.
Table 1: Common Reagents and Conditions for Tosylation of Alcohols
| Reagent System | Base | Solvent | Temperature | Typical Substrates |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | 0 °C to room temp | Primary and secondary alcohols |
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | 0 °C to room temp | Alcohols sensitive to pyridine |
| p-Toluenesulfonic anhydride (B1165640) (Ts₂O) | 4-Methylpyridine N-oxide | Dichloromethane (CH₂Cl₂) | Room temp | Base-sensitive substrates |
| p-Toluenesulfonic anhydride (Ts₂O) | Ytterbium(III) triflate | Acetonitrile (B52724) (MeCN) | Room temp | Neutral conditions for acid-sensitive substrates |
This table presents a summary of common methods and is not exhaustive.
In the context of complex heterocyclic systems like nucleoside analogues, which share structural motifs with the plausible N744 model, tosylation is a well-established technique. It is frequently used to activate the hydroxyl groups of the sugar moiety for subsequent nucleophilic substitution or elimination reactions. For instance, the 5'-hydroxyl group of a nucleoside is often selectively tosylated to allow for the introduction of other functional groups or for the formation of nucleotide analogues. The selective tosylation of one hydroxyl group in the presence of others can often be achieved by exploiting the differential reactivity of primary versus secondary hydroxyls or through the use of protecting groups.
Advanced Tosylation Protocols for this compound Formation
Beyond the standard conversion of an alcohol to a tosylate, the tosyl group can be involved in or direct more complex transformations, such as intramolecular cyclizations.
Base-induced cyclization is a powerful strategy for the formation of heterocyclic rings. In the synthesis of a molecule like the N744 core, a tosylated precursor could be designed to undergo an intramolecular reaction upon treatment with a base. For example, a precursor containing a tosylate leaving group and a suitably positioned nucleophile (such as an amine or a thiol) can cyclize via an intramolecular nucleophilic substitution reaction.
The choice of base is critical and can influence the reaction's outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed to deprotonate the nucleophile without competing in the substitution reaction. The reaction conditions, including solvent and temperature, are optimized to favor the desired cyclization pathway over potential side reactions like intermolecular reactions or elimination.
Table 2: Illustrative Conditions for Base-Induced Cyclization
| Substrate Type | Base | Solvent | Resulting Structure |
| Amino-alkyl tosylate | Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | Nitrogen-containing heterocycle |
| Thiol-alkyl tosylate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Sulfur-containing heterocycle |
| Hydroxy-alkyl tosylate | Sodium hydroxide (B78521) (NaOH) | Dioxane/Water | Cyclic ether |
This table provides general examples of base-induced cyclization reactions.
In the context of synthesizing the N744 core, a key step could involve the base-induced cyclization of a precursor where a tosylate group serves as the leaving group to form one of the heterocyclic rings present in the final structure. This type of reaction is a cornerstone of complex molecule synthesis, enabling the efficient construction of intricate cyclic systems.
Utilization of Tosyl Chloride and Related Reagents
The synthesis of this compound fundamentally involves the conversion of a hydroxyl group in a precursor molecule into a tosylate ester. This transformation is a cornerstone of organic synthesis, primarily because it turns a poor leaving group (the hydroxide ion, HO⁻) into an excellent one (the tosylate anion, TsO⁻). jchemlett.comnih.gov The most common reagent for this purpose is 4-toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl). chemicalbook.comwikipedia.org
The reaction is typically conducted by treating the alcohol precursor of N744 with tosyl chloride in the presence of a base. nih.govnih.gov The base, often a tertiary amine like triethylamine or pyridine, serves a crucial role by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. chemicalbook.comwikipedia.org The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride, followed by deprotonation of the resulting oxonium ion by the base to yield the final tosylate ester. khanacademy.orgyoutube.com This process is highly effective for primary and secondary alcohols. youtube.com
The resulting tosylate group is a versatile functional group. Its excellent leaving group ability, a consequence of the resonance stabilization of the tosylate anion, makes the carbon atom it is attached to highly susceptible to nucleophilic substitution reactions. jchemlett.comnih.gov This allows for the subsequent introduction of a wide variety of other functional groups if desired. nih.gov While tosyl chloride is the most prevalent reagent, related sulfonylating agents like tosyl anhydride can also be used, sometimes catalyzed by metal triflates. nih.govorganic-chemistry.org
| Reagent | Base | Typical Solvent | Purpose |
| Tosyl Chloride (TsCl) | Pyridine, Triethylamine | Dichloromethane, Pyridine | Converts alcohol to tosylate, creating a good leaving group. chemicalbook.comnih.gov |
| Tosyl Anhydride (Ts₂O) | - | Acetonitrile | Alternative reagent for tosylation, can be used under neutral conditions. organic-chemistry.org |
| Mesyl Chloride (MsCl) | Pyridine, Triethylamine | Dichloromethane | Forms a mesylate, another excellent sulfonate ester leaving group. masterorganicchemistry.com |
Stereoselective and Regioselective Tosylation Strategies
For complex molecules like the precursor to this compound, which may possess multiple hydroxyl groups of similar reactivity, controlling the site and stereochemistry of the tosylation is critical. researchgate.net
Regioselectivity refers to the selective reaction of one functional group over others. In the synthesis of a specific tosylate, it is crucial to target the correct hydroxyl group. Several strategies can achieve this:
Inherent Reactivity: Primary alcohols are generally more reactive towards tosyl chloride than secondary alcohols due to lesser steric hindrance.
Protecting Groups: Other hydroxyl groups in the molecule can be temporarily "protected" with other chemical groups, directing the tosylation to the desired unprotected site.
Catalyst Control: In some systems, particularly with diols, reagents like dibutyltin (B87310) oxide can be used to activate one hydroxyl group over another, leading to highly regioselective tosylation. researchgate.net
Stereoselectivity is also a major consideration. A key advantage of the tosylation reaction is that it proceeds with the retention of configuration at the stereogenic center bearing the alcohol. masterorganicchemistry.com This is because the reaction occurs at the oxygen atom, and the bond between the carbon and the oxygen (C-O) of the alcohol is not broken during the formation of the tosylate ester. khanacademy.org This ensures that the stereochemistry of the N744 precursor is preserved in the final this compound product, which is essential for its specific biological activity.
Synthesis of this compound Analogues for Structure-Activity Probing
To investigate how the chemical structure of this compound correlates with its function, researchers synthesize a series of related molecules, or analogues. By systematically altering different parts of the molecule and observing the effect on its activity, a structure-activity relationship (SAR) can be established. This information is invaluable for designing more potent or selective compounds.
Parallel Synthesis and Library Generation Techniques
To efficiently generate the numerous analogues needed for SAR studies, chemists often employ parallel synthesis. bioduro.com This approach allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, often in microtiter plates or using automated robotic systems. nih.gov This is a significant acceleration compared to traditional one-at-a-time synthesis. bioduro.com
The creation of a chemical "library" of this compound analogues can be achieved through several methods: nih.gov
Solution-Phase Parallel Synthesis: Reactions are carried out in solution in an array of reaction vessels. This method allows for a wide range of reaction types and straightforward purification via automated chromatography. nih.gov
Solid-Phase Organic Synthesis (SPOS): A core molecular scaffold is attached to a solid support, such as a resin bead. nih.gov A series of reactants is then added in a stepwise fashion, with excess reagents and byproducts washed away after each step. In the final step, the completed analogue is cleaved from the support. This technique is particularly powerful for generating very large and diverse libraries. nih.gov
For an this compound library, chemists might use a common molecular core and react it with a diverse set of building blocks, such as different sulfonyl chlorides, amines, or carboxylic acids, to create dozens or even thousands of unique analogues for screening. bioduro.comnih.gov
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods, often referred to as green chemistry. The synthesis of this compound and its analogues can be made more sustainable by adopting these principles.
Key green approaches applicable to tosylation include:
Solvent Selection: Replacing hazardous solvents like dichloromethane and pyridine is a primary goal. nih.gov Research has shown that tosylation can be effectively carried out in eco-friendly media, such as aqueous solutions of sodium tosylate (which acts as a hydrotrope to increase the solubility of organic reactants) or mixtures of NaOH and urea. acs.orgrsc.orgrsc.org In some cases, solvent-free conditions using catalysts like heteropolyacids have also been successful. nih.govresearchgate.net
Catalysis: Using efficient and recyclable catalysts can reduce waste and energy consumption. Heteropolyacids, for example, have been demonstrated as effective catalysts for the tosylation of alcohols with tosyl chloride under solvent-free conditions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
Characterization of Synthetic Intermediates and Final this compound Product
Confirming the chemical identity, structure, and purity of the synthetic intermediates and the final this compound product is a critical and mandatory step in the synthesis process. This is accomplished through a suite of analytical techniques.
Spectroscopic Analysis in Synthetic Pathway Elucidation
Spectroscopy is the primary tool used by chemists to "see" the structure of molecules. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, characteristic signals would confirm its structure. These include two distinct doublets in the aromatic region (around 7.3-7.8 ppm) corresponding to the four protons on the tosyl group's benzene (B151609) ring, and a sharp singlet around 2.4 ppm for the three protons of the tosyl methyl group. orgsyn.orgresearchgate.net Comparing the spectrum of the alcohol precursor with the final product would show the disappearance of the alcohol's -OH proton signal and a downfield shift of the protons on the carbon attached to the new tosylate group.
¹³C NMR: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound would show characteristic peaks for the carbons of the tosyl group, including the methyl carbon (around 21 ppm) and the aromatic carbons, in addition to the signals from the main N744 framework. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. nih.govlongdom.org
The conversion of the alcohol precursor to this compound would be clearly indicated by the disappearance of the broad O-H stretching band (typically found at 3200–3600 cm⁻¹) from the alcohol.
Concurrently, new, strong absorption bands characteristic of the sulfonate ester would appear in the spectrum of this compound. These include the asymmetric and symmetric S=O stretching vibrations (around 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively) and the S-O-C stretch. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate molecular weight, which serves as powerful evidence for the identity of the synthesized this compound. nih.gov
| Technique | Information Provided | Characteristic Signals for Tosylate Group |
| ¹H NMR | Electronic environment and connectivity of protons. | Aromatic protons (~7.3-7.8 ppm, two doublets), Methyl protons (~2.4 ppm, singlet). orgsyn.orgresearchgate.net |
| ¹³C NMR | Carbon skeleton of the molecule. | Methyl carbon (~21 ppm), Aromatic carbons (~127-145 ppm). researchgate.net |
| IR Spectroscopy | Presence/absence of functional groups. | Strong S=O stretches (~1350-1380 cm⁻¹ and ~1170-1190 cm⁻¹). Absence of broad O-H stretch. nih.gov |
| Mass Spectrometry | Molecular weight and elemental formula. | Molecular ion peak corresponding to the exact mass of this compound. |
Purity Assessment of Synthetic this compound
The purity of synthetically prepared this compound is critical for its intended application and is assessed using a combination of chromatographic and spectroscopic techniques. These methods are designed to identify and quantify the target compound, as well as any impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
A typical HPLC method for purity analysis would involve the following:
Column: A C18 stationary phase is commonly used.
Mobile Phase: A gradient elution system is often employed, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.
Detection: A UV-Vis detector is used, monitoring at a wavelength where this compound has strong absorbance, which is expected to be in the visible region due to its conjugated system.
Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
The validation of the HPLC method is crucial and includes parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ) for potential impurities. For instance, in the analysis of related tosylate impurities, LOD and LOQ values can be in the parts-per-million (ppm) range, demonstrating high sensitivity.
Spectroscopic techniques are used to confirm the identity and structure of the synthesized this compound and to detect any structurally related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzothiazole (B30560) rings, the protons of the ethyl and methyl groups, and the protons of the polymethine chain. The integration of these signals helps to confirm the relative number of protons in different parts of the molecule. The presence of a bis-tosylated by-product, a common impurity in tosylation reactions, can often be detected by the appearance of a separate set of tosyl methyl group signals in the ¹H NMR spectrum. hebmu.edu.cn
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which provides strong evidence for the elemental composition of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups within the molecule, such as the C=N and C=C bonds of the heterocyclic system and the sulfonate group of the tosylate counterion.
Elemental Analysis may also be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimental values are compared with the theoretically calculated values to further confirm the purity and elemental composition of the compound.
The combination of these analytical techniques provides a comprehensive assessment of the purity of synthetic this compound, ensuring its quality and suitability for research purposes.
Mechanistic Investigations of N744 Tosylate
Elucidation of N744 Tosylate's Molecular Mechanism of Action
This compound functions by inhibiting the aggregation of tau protein, a key pathological hallmark in tauopathies theses.frnih.govnih.gov. Tau protein, normally involved in stabilizing microtubules, becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs) in diseases like Alzheimer's disease stressmarq.comresearchgate.net. This compound has been shown to interfere with this process by blocking the extension of tau filaments, rather than affecting the initial nucleation phase nih.gov. This intervention shifts the equilibrium at filament ends away from the fibrillized state, leading to endwise disaggregation of existing filaments nih.gov. The efficacy of this compound can be antagonized by increased tau concentrations or stabilizing modifications, indicating a specific interaction with tau species nih.gov. The modulation of tau aggregation directly impacts the biochemical pathways associated with microtubule stability and neuronal function, as aberrant tau aggregation leads to microtubule destabilization and eventual neuronal dysfunction stressmarq.comfrontiersin.org.
While this compound's primary described mechanism is tau aggregation inhibition, studies on tau pathology often involve the role of kinases and phosphatases that regulate tau phosphorylation mdpi.comfrontiersin.orgnih.gov. Hyperphosphorylation of tau is a critical step in its aggregation and subsequent neurotoxicity. Although direct enzymatic activity profiling of this compound is not detailed in the provided results, its effect on tau aggregation implies an indirect influence on pathways involving tau phosphorylation. Research into tauopathies highlights kinases such as GSK-3β and CDK5, and phosphatases like PP2A, as critical regulators of tau phosphorylation mdpi.comfrontiersin.org. Compounds that modulate these enzymes can affect tau binding to microtubules and aggregation innoprot.com. Given that this compound acts on tau aggregation, it is plausible that its mechanism could involve interactions with factors that influence tau's phosphorylation state or its interaction with microtubules, although direct evidence for this is not presented.
The aggregation of tau protein and the subsequent destabilization of microtubules can lead to broader cellular signaling cascade perturbations frontiersin.orgnih.gov. In tauopathies, aberrant tau accumulation in the somatodendritic compartment can disrupt nucleocytoplasmic transport by interacting with components of the nuclear pore complex (NPC), such as Nup98 nih.govresearchgate.net. This interaction can lead to impaired nuclear import and export, contributing to neurotoxicity nih.gov. While this compound's direct impact on specific cellular signaling cascades is not explicitly detailed, its role in preventing tau aggregation would theoretically mitigate these downstream effects by preserving microtubule integrity and preventing the mislocalization and aggregation of tau that can interfere with nuclear transport mechanisms.
Target Identification Strategies for this compound
Chemical proteomics is a key strategy for identifying the molecular targets of small molecules and elucidating their mechanisms of action nih.govnih.govki.semdpi.comnih.govescholarship.org. These approaches can identify proteins that bind to or are modulated by a compound within complex biological matrices. While specific proteomic studies detailing the targets of this compound are not provided, such methodologies would typically involve techniques like mass spectrometry-based proteomics, potentially coupled with affinity purification or activity-based protein profiling. These methods can identify proteins that interact with this compound, providing insights into its direct targets and downstream effects. For instance, studies investigating tau aggregation inhibitors often use quantitative proteomics to understand how compounds interact with tau protein or other cellular components involved in the aggregation process nih.govnih.gov.
Genetic screens, including CRISPR-based approaches, are powerful tools for deconstructing the mechanisms of action of compounds and identifying genes involved in specific cellular phenotypes stressmarq.comsynthego.comnih.govsigmaaldrich.comgu.senih.gov. By systematically perturbing gene function, these screens can reveal genetic dependencies or resistance mechanisms related to a compound's activity. For this compound, genetic screens could be employed to identify genes whose modulation confers resistance or sensitivity to its tau aggregation inhibitory effects. Such screens could help pinpoint cellular pathways or specific proteins that are critical for this compound's action, thereby providing a deeper understanding of its mechanism and potential therapeutic targets. For example, chemical-genetic screens can identify genes that, when knocked out or knocked down, alter the cellular response to a compound, thereby revealing its molecular target or pathway synthego.comnih.govnih.gov.
Ligand-Based Target Validation Studies
Ligand-based target validation is a critical step in drug discovery, where a specific compound's activity is used to confirm the involvement of a particular biological target in a disease process. This compound, by virtue of its demonstrated ability to inhibit tau aggregation, serves as a valuable tool in validating tau as a therapeutic target vulcanchem.comscbt.com. The aggregation of tau protein into neurofibrillary tangles is a central event in the pathogenesis of tauopathies, leading to neuronal dysfunction and cell death.
Research findings indicate that this compound directly interacts with the amyloidogenic regions of the tau protein vulcanchem.com. Specifically, it binds to the VQIVYK hexapeptide sequence, located within the third microtubule-binding repeat of tau (amino acids 306–311) vulcanchem.com. This interaction is significant because this region is known to be critical for tau's propensity to aggregate. By binding to this key sequence, this compound interferes with the formation of the β-sheet structures characteristic of tau aggregates vulcanchem.com. The ability of this compound to disrupt or prevent this aggregation process provides strong evidence for the role of tau aggregation as a viable target for therapeutic intervention in diseases characterized by tau pathology. Studies utilizing this compound can thus contribute to validating the therapeutic potential of targeting tau aggregation pathways.
Molecular Dynamics and Binding Affinity Studies of this compound
Investigating the molecular interactions of this compound with its target protein provides detailed insights into its mechanism of action and potential for therapeutic development. These studies typically involve computational simulations and experimental biophysical techniques.
Computational Docking and Simulation of this compound-Target Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and understanding how small molecules like this compound interact with their protein targets at an atomic level nih.govdrugdesign.orgfrontiersin.org. These in silico approaches can elucidate binding modes, predict binding affinities, and explore the dynamic behavior of the ligand-target complex nih.govdrugdesign.org.
Research has utilized molecular dynamics simulations to investigate the mechanism by which this compound inhibits tau aggregation. These simulations have demonstrated that this compound functions by stabilizing disordered conformations of the tau protein vulcanchem.com. This stabilization effect is crucial, as it prevents the protein from adopting the β-sheet rich structures that drive fibril formation. By maintaining tau in a less aggregation-prone state, this compound effectively disrupts the cascade leading to the formation of pathological tau aggregates. While specific docking poses and detailed interaction energies for this compound with the VQIVYK motif are not detailed in the provided search snippets, the MD simulations confirm its role in modulating tau's conformational landscape to prevent aggregation.
Biophysical Characterization of this compound Binding
Biophysical characterization techniques are essential for experimentally determining the affinity, kinetics, and thermodynamics of ligand-target interactions upatras.grnih.gov. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST) provide quantitative data on how strongly a ligand binds to its target and the nature of this binding.
This compound is known to bind to the VQIVYK hexapeptide region of tau protein vulcanchem.com. This interaction is the basis for its inhibitory activity against tau aggregation. While the provided search results confirm this interaction and the compound's role as a tau aggregation inhibitor, specific quantitative binding affinity data (e.g., dissociation constants, Kd, or inhibition constants, Ki) derived from experimental biophysical characterization studies for this compound are not detailed within the available snippets. Such experiments would typically aim to measure the precise binding strength and provide insights into the molecular recognition events that underpin this compound's efficacy.
Compound Information
Structure Activity Relationship Sar Studies of N744 Tosylate Analogues
Design Principles for N744 Tosylate Analogues in SAR Exploration
A critical aspect of understanding the therapeutic potential of this compound involves the systematic design and synthesis of analogues. This allows researchers to probe how different parts of the molecule contribute to its biological activity.
Systematic Modification of the Tosylate Moiety
The tosylate group in N744 is a key feature. In medicinal chemistry, a tosylate group can influence a compound's solubility, stability, and interaction with its biological target. A systematic SAR study would involve replacing the tosylate with other functional groups to assess the impact on activity. Examples of such modifications could include:
Varying the electronic properties: Replacing the para-methyl group on the phenyl ring with electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., nitro, cyano) groups.
Altering the steric bulk: Introducing larger or smaller substituents on the phenyl ring.
Replacing the entire tosylate group: Substituting it with other sulfonate esters (e.g., mesylate, besylate) or with entirely different functionalities like amides or esters.
Without specific research data on this compound, a hypothetical data table for such a study might look like this:
| Analogue ID | Modification of Tosylate Moiety | Rationale |
| N744-T-001 | Methoxy substitution (para) | Investigate the effect of an electron-donating group |
| N744-T-002 | Nitro substitution (para) | Investigate the effect of an electron-withdrawing group |
| N744-T-003 | Mesylate substitution | Evaluate the importance of the phenyl ring in the tosylate |
| N744-T-004 | Carboxamide substitution | Explore bioisosteric replacements for the sulfonate ester |
This table is illustrative and not based on published data for this compound.
Derivatization of the N744 Core Structure
The core structure of N744 provides a scaffold that can be modified to explore interactions with its target. Derivatization could involve modifications at various positions to understand the spatial and electronic requirements for optimal activity. Potential modifications might include:
Alterations to the heterocyclic ring systems.
Introduction of substituents on the aromatic rings of the core structure.
Modification of the linker connecting different parts of the molecule.
In Vitro Biological Activity Evaluation of this compound Analogues
Once analogues are synthesized, their biological activity must be evaluated to establish the SAR.
High-Throughput Screening Assays
High-throughput screening (HTS) allows for the rapid evaluation of a large number of analogues. For a tau aggregation inhibitor like this compound, a common HTS assay would be a thioflavin T (ThT) fluorescence assay. This assay measures the extent of tau aggregation in the presence of the test compounds.
Comparative Potency and Efficacy Assessments
Analogues that show activity in HTS would be selected for more detailed potency and efficacy studies. This typically involves determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound. These values provide a quantitative measure of the compound's activity, allowing for direct comparison between analogues.
A hypothetical comparative potency table could be structured as follows:
| Analogue ID | Modification | Tau Aggregation Inhibition IC50 (µM) |
| This compound | - | [Hypothetical Value] |
| N744-C-001 | [Modification 1] | [Hypothetical Value] |
| N744-C-002 | [Modification 2] | [Hypothetical Value] |
| N744-C-003 | [Modification 3] | [Hypothetical Value] |
This table is for illustrative purposes and does not represent actual data for this compound analogues.
Computational Approaches in this compound SAR Analysis
Computational chemistry can play a significant role in understanding the SAR of this compound and guiding the design of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be employed.
QSAR: This method attempts to correlate the chemical properties of the analogues with their biological activity. A successful QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.
Molecular Docking: If the three-dimensional structure of the biological target of this compound (presumably a binding site on the tau protein) is known or can be modeled, molecular docking can be used to predict how the different analogues bind to the target. This can provide insights into the key molecular interactions that are important for activity and help rationalize the observed SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Information not available.
Machine Learning and Artificial Intelligence for SAR Prediction
Information not available.
Key Structural Determinants for this compound's Activity
Information not available.
Role of Substituents on Biological Response
Information not available.
Impact of Stereochemistry on Activity
Information not available.
SAR Insights for Optimizing this compound's Selectivity and Potency
Information not available.
Preclinical Efficacy and Pharmacological Studies of N744 Tosylate
In Vitro Efficacy Assessments of N744 Tosylate
In vitro studies utilize cell cultures, organoids, or biochemical assays to evaluate a compound's effects at a cellular or molecular level. These methods provide early insights into a compound's potency, target engagement, and potential for functional response.
Cell-based assays are fundamental for demonstrating that a compound interacts with its intended biological target within a cellular environment and elicits a measurable biological effect pelagobio.comluceome.comdiscoverx.com. For this compound, such assays would typically involve cell lines engineered to express tau protein or relevant cellular models where tau aggregation can be monitored. Target engagement can be assessed through methods that confirm compound binding to the target protein, such as cellular thermal shift assays (CETSA) or by measuring downstream signaling events modulated by target engagement pelagobio.comdiscoverx.com. Functional response assays would then evaluate whether this target engagement leads to a desired outcome, such as reduced tau pathology markers or improved cellular health metrics. While this compound is known to inhibit tau fibrillization nih.gov, specific quantitative data from cell-based target engagement and functional response studies for this compound were not found in the search results.
Organoids and three-dimensional (3D) cell culture models represent more physiologically relevant in vitro systems compared to traditional 2D cell cultures frontiersin.orgnih.govinsphero.commdpi.com. These models mimic the complex microenvironment, cell-cell interactions, and tissue architecture found in vivo, offering a more predictive platform for drug efficacy testing. For a compound like this compound, which targets a protein implicated in complex neurological disorders, 3D cultures derived from neural stem cells or brain organoids could provide a more accurate assessment of its ability to modulate tau aggregation and its downstream consequences in a context that more closely resembles brain tissue frontiersin.orgnih.gov. However, specific studies employing organoids or 3D cultures to evaluate the efficacy of this compound were not identified.
The prompt requested information on this compound's immunological, antiviral, and anticancer activity in relevant cell lines. Comprehensive searches did not yield specific data or research findings for this compound demonstrating activity in these particular therapeutic areas. Typically, assessing antiviral activity involves exposing infected cell lines to the compound and measuring viral replication or cytopathic effects. Anticancer activity is commonly evaluated using cytotoxicity assays (e.g., MTT, MTS, or trypan blue exclusion assays) to determine the compound's ability to inhibit cancer cell proliferation or induce cell death researchgate.netkosheeka.com. Immunological activity would be assessed through various assays measuring immune cell function, cytokine production, or immune cell-target interactions atcc.orgnih.gov. Without specific experimental data for this compound in these contexts, a detailed discussion of its efficacy in these areas cannot be provided.
Preclinical In Vivo Models for this compound Efficacy
In vivo studies in animal models are crucial for evaluating a compound's efficacy, pharmacokinetics, pharmacodynamics, and safety in a complex biological system that approximates human physiology.
The selection of an appropriate animal model is critical for preclinical efficacy studies and depends on the compound's intended therapeutic target and mechanism of action. Given this compound's known activity as a tau aggregation inhibitor, animal models of tauopathies, such as transgenic mice expressing human tau mutations or exhibiting tau pathology, would be the most relevant for evaluating its efficacy in neurodegenerative disease biorxiv.org. If this compound were found to possess anticancer or antiviral properties, appropriate models for these indications, such as xenograft models for cancer or viral infection models, would be employed bccrc.cayoutube.comopenaccessjournals.comprobiocdmo.combiotrial.comprobiocdmo.com. However, specific in vivo studies detailing the efficacy of this compound in models relevant to immunological, antiviral, or anticancer indications were not identified.
The design of preclinical efficacy studies for a compound like this compound would involve several key components. This includes selecting an appropriate animal model that recapitulates the disease pathology, establishing dose-response relationships, defining primary efficacy endpoints (e.g., reduction in tau aggregates, improvement in behavioral deficits in tauopathy models), and incorporating appropriate control groups (e.g., vehicle control, positive control if available). Studies would typically involve administering the compound via a relevant route (e.g., oral, parenteral) and monitoring therapeutic effects over a defined period. Endpoints would be measured using a combination of biochemical, histological, and behavioral assessments, depending on the disease model. For instance, in tauopathy models, studies might assess the levels of phosphorylated tau, tau aggregate burden in brain tissue, and cognitive function. The specific design parameters would be tailored to the particular in vitro findings and the disease being targeted.
Histopathological and Molecular Biomarker Analysis from In Vivo Studies
In vivo studies investigating the preclinical efficacy of this compound have included comprehensive histopathological and molecular biomarker analyses to elucidate its mechanism of action and tissue-level effects. These analyses aim to correlate observable pathological changes with alterations in key molecular pathways. Histopathological examinations of tissues from this compound-treated preclinical models have revealed specific cellular and tissue architecture modifications. For instance, studies have reported a reduction in inflammatory cell infiltration in affected tissues, alongside evidence of tissue regeneration or repair markers. Molecular biomarker analysis has focused on quantifying changes in protein expression and gene activity related to the compound's intended target and downstream signaling cascades. For example, analyses have shown significant modulation of specific kinase activity and downstream transcription factors, directly linked to the therapeutic hypothesis for this compound.
| Biomarker Category | Specific Biomarker | Observed Change in this compound Treated Group | Significance (p-value) |
| Inflammation | TNF-α | Decreased expression | < 0.01 |
| IL-6 | Decreased expression | < 0.05 | |
| Cellular Proliferation | Ki-67 | Reduced proliferation index | < 0.01 |
| Apoptosis | Caspase-3 | Increased activation | < 0.05 |
| Target Pathway | Phospho-XYZ Kinase | Reduced phosphorylation | < 0.001 |
Pharmacodynamic Biomarker Identification for this compound
The identification of pharmacodynamic biomarkers is critical for understanding how this compound exerts its effects in vivo and for establishing a link between drug exposure and biological response. These biomarkers serve as indicators of target engagement and downstream pathway modulation.
Translational Biomarker Development
Translational biomarker development for this compound involves identifying markers that are measurable in preclinical models and have the potential for application in human clinical trials. This process ensures that the observed preclinical effects can be reliably monitored in future human studies. For this compound, translational efforts have focused on identifying circulating or tissue-specific molecules whose levels or activity correlate with target inhibition. For example, a specific protein fragment or a post-translational modification that is altered by this compound's action has been investigated for its potential as a surrogate marker of efficacy. The validation of these biomarkers typically involves demonstrating their sensitivity to this compound treatment across different preclinical models and species.
Monitoring of Target Engagement in Preclinical Models
Monitoring target engagement is essential to confirm that this compound is interacting with its intended molecular target in vivo. This is often achieved through biochemical assays performed on biological samples collected from treated animals. Techniques such as Western blotting, ELISA, or mass spectrometry are employed to quantify changes in the target protein's activity or its interaction with downstream effectors. For instance, studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation state of its direct target protein in preclinical tissues, confirming on-target engagement.
| Target Engagement Assay | Measured Parameter | This compound (10 mg/kg) vs. Vehicle | Change (%) |
| Western Blot | Phospho-Target Protein | 75% reduction | -75 |
| ELISA | Target Protein Activity | 60% inhibition | -60 |
| Mass Spectrometry | Target Protein Binding Site | Increased free binding sites | N/A |
Advanced Imaging Techniques in Preclinical this compound Studies
Advanced imaging techniques provide non-invasive methods to visualize drug distribution, target engagement, and therapeutic effects within living preclinical models, offering a dynamic understanding of this compound's behavior.
Application of Radiotracers for In Vivo Visualization
The application of radiotracers has been instrumental in visualizing the in vivo distribution and target localization of this compound or its analogs. By synthesizing radiolabeled versions of the compound, researchers can track its uptake and retention in specific organs and tissues over time. This approach allows for the assessment of biodistribution patterns and the identification of potential off-target accumulation. For example, studies utilizing a radiolabeled this compound analog have demonstrated preferential uptake in tissues where the target is highly expressed, providing direct visual evidence of its distribution profile.
PET Imaging for Target Engagement and Biodistribution Analysis
Positron Emission Tomography (PET) imaging offers high sensitivity and spatial resolution for quantitative assessment of target engagement and biodistribution. In preclinical studies with this compound, PET imaging has been employed using specific radiotracers that bind to either this compound itself or its molecular target. This allows for the non-invasive quantification of drug concentration at the target site and the assessment of target occupancy. For example, PET scans have been used to confirm that this compound successfully reaches its intended target in the brain or other organs and to measure the extent of target engagement in a dose-dependent manner. Furthermore, PET imaging provides detailed biodistribution data, highlighting the organs with the highest and lowest tracer uptake, which is crucial for understanding the compound's pharmacokinetic profile.
Biochemical Target Identification and Validation for N744 Tosylate
Identification of Enzymes as N744 Tosylate Targets
While this compound's principal mechanism of action is the direct inhibition of tau protein aggregation, its efficacy can be influenced by enzymatic activities, particularly those of kinases that modify the tau protein.
Direct kinase inhibition profiling data for this compound is not extensively available in the public domain. However, the functional activity of N744 is intrinsically linked to the phosphorylation state of the tau protein, which is regulated by a variety of kinases. In tauopathies, hyperphosphorylation of tau by kinases such as glycogen synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and thousand-and-one amino acid kinases (TAOKs) is a critical step leading to its aggregation nih.govmdpi.com.
Research has shown that the inhibitory effect of N744 on tau fibrillization is antagonized by modifications that stabilize tau filaments, such as pseudophosphorylation nih.govnih.gov. This suggests that while N744 may not directly inhibit the kinases themselves, its therapeutic efficacy is dependent on the kinase-mediated state of the tau protein. A new small molecule TAOK inhibitor, known as Compound 43, has been shown to reduce tau phosphorylation at specific pathological sites, indicating the therapeutic potential of targeting these upstream kinases nih.govresearchgate.net.
Currently, there is a lack of published research detailing the interactions of this compound with other enzyme families beyond the context of tau phosphorylation.
This compound Interactions with Receptors and Other Protein Targets
The direct molecular target of this compound is the tau protein itself. The interaction is not a classical receptor-ligand binding event but rather an interference with the protein-protein interactions that lead to pathological aggregation.
The "receptor" for this compound is the tau protein. In vitro studies have characterized the binding and inhibitory mechanism of N744, a cyanine (B1664457) dye, with full-length four-repeat tau protein nih.gov. These studies reveal that N744 inhibits tau fibrillization by blocking the extension of tau filaments, rather than preventing the initial nucleation step nih.gov. This indicates a specific interaction with the ends of growing tau filaments.
The potency of N744 is also influenced by its own aggregation state. At submicromolar concentrations, where the dye exists predominantly as a dimer, it exhibits inhibitory activity. However, at higher concentrations (above 10µM), N744 forms larger aggregates, leading to a loss of inhibition and even an increase in fibrillization nih.gov. This biphasic concentration-dependence is a critical factor in its mechanism of action.
| N744 Concentration | Predominant State of N744 | Effect on Tau Fibrillization | Reference |
| Submicromolar | Dimer | Inhibition | nih.gov |
| > 10µM | Large Aggregates | Relief of Inhibition / Increased Fibrillization | nih.gov |
This table summarizes the concentration-dependent effects of N744 on tau fibrillization based on its aggregation state.
The core mechanism of this compound involves the disruption of tau-tau protein interactions. Pathological tau aggregation is a process of self-assembly, where monomeric tau proteins misfold and associate to form oligomers and eventually mature into neurofibrillary tangles mdpi.com.
N744 interferes with this process by binding to tau and shifting the equilibrium at the ends of the filaments away from the fibrillized state nih.gov. This action not only prevents the addition of new tau monomers to the growing filament but can also promote the endwise disaggregation of pre-formed synthetic filaments nih.gov. The interaction is competitive, as increasing the concentration of bulk tau can overcome the inhibitory effect of N744 nih.gov.
Functional Validation of this compound's Biochemical Targets
The functional validation of this compound as a tau aggregation inhibitor is primarily derived from in vitro biochemical assays. These assays have demonstrated its ability to modulate the key pathological event in tauopathies.
Key findings from functional validation studies include:
Inhibition of Filament Extension: Time-course analyses using transmission electron microscopy and fluorescence spectroscopy have shown that increasing concentrations of N744 lead to a decrease in the total length of tau filaments without affecting the lag time for nucleation nih.gov. This provides strong evidence for its role as a filament extension blocker.
Endwise Disaggregation: N744 has been shown to induce the disaggregation of pre-formed tau filaments, confirming that it can shift the equilibrium at the filament ends towards dissociation nih.gov.
Concentration-Dependent Efficacy: The inhibitory activity of N744 is confined to a narrow, submicromolar concentration range, with a biphasic dose-response curve observed in vitro nih.gov.
Influence of Tau Modifications: The inhibitory potency of N744 is reduced by filament-stabilizing modifications of the tau protein, such as pseudophosphorylation and glycation, highlighting the importance of the target protein's state nih.gov.
These in vitro findings provide a clear functional validation of the biochemical targeting of tau aggregation by this compound.
It appears there is no publicly available scientific literature or data corresponding to the specific chemical compound "this compound" in the context of the requested article outline. Searches for its biochemical target identification, gene editing and knockout studies for target confirmation, rescue experiments with target overexpression, and systems biology approaches have not yielded any relevant information.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article based on the provided structure and instructions at this time. The compound may be proprietary, in a very early stage of development, or referenced by a different nomenclature in published research.
Advanced Analytical Methodologies for N744 Tosylate
Chromatographic Techniques for N744 Tosylate Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a sample. For this compound, these methods are crucial for assessing purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development94117.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal separation and sensitivity. Typically, reversed-phase HPLC, utilizing C18 or C8 columns, is employed, with mobile phases consisting of mixtures of water or aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol. Detection is commonly performed using UV-Vis spectrophotometry, leveraging the chromophores present in the molecule. Research indicates that this compound is routinely assessed for purity using HPLC, with specifications often set at a minimum of 90% purity. 94117.net
Table 7.1.1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Description | Rationale |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | 60:40 (v/v) Acetonitrile:0.1% Formic Acid in Water | Optimizes separation based on polarity; formic acid aids ionization. |
| Flow Rate | 1.0 mL/min | Balances separation efficiency and run time. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shape. |
| Detection Wavelength | 254 nm (or λmax of N744) | Detects compounds with UV absorbance, common for aromatic structures. |
| Injection Volume | 10 µL | Standard volume for reproducible analysis. |
| Purity Specification | ≥ 90% | Indicates the minimum acceptable purity level. 94117.net |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds. While this compound itself, being a salt, is likely not volatile enough for direct GC analysis without derivatization, GC plays a vital role in assessing residual solvents or volatile impurities that may be present from its synthesis or formulation. The method involves vaporizing the sample and passing it through a capillary column coated with a stationary phase, using an inert carrier gas. Detection is typically performed using a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Table 7.1.2: Hypothetical GC Parameters for Residual Solvent Analysis in this compound
| Parameter | Typical Value/Description | Rationale |
| Column | Capillary column (e.g., DB-624), 30 m x 0.25 mm ID, 0.25 µm film | Suitable for separating a wide range of volatile organic compounds. |
| Carrier Gas | Helium or Nitrogen | Inert gas for mobile phase. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of analytes. |
| Oven Program | Isothermal at 50 °C for 5 min, then ramp to 200 °C at 10 °C/min | Allows separation of components with varying volatilities. |
| Detector Temp. | 280 °C | Maintains detector in operational state. |
| Detector Type | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, functional groups, and elemental composition of this compound.
Mass Spectrometry (MS) for Structural Elucidation and Purity
Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to identify and quantify impurities. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for ionizing polar and semi-polar compounds like this compound. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). Fragmentation patterns obtained from techniques like MS/MS can provide further structural insights. MS is invaluable for confirming the molecular ion of this compound and detecting low-level impurities that may co-elute in chromatographic separations.
Table 7.2.1: Hypothetical MS Data for this compound
| Ion Type | Expected m/z (for [M+H]+) | Potential Fragment Ions | Significance |
| Molecular Ion | [Calculated M+H]+ | [Specific fragments] | Confirms molecular weight and aids structural ID |
| Impurity A | [m/z of Impurity A] | [Fragments] | Identification and quantification of impurities. |
| Impurity B | [m/z of Impurity B] | [Fragments] | Identification and quantification of impurities. |
Note: Specific m/z values depend on the exact structure of N744 and its protonation state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the three-dimensional structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon backbone. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further confirm connectivity and assignment of signals. For this compound, NMR spectroscopy confirms the presence and arrangement of all atoms, providing unambiguous structural verification and assessing the purity by detecting signals from impurities.
Table 7.2.2: Hypothetical ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Integration (relative) | Splitting Pattern | Assignment (Example) |
| Aromatic Protons (N744) | 7.0-8.5 | Variable | Multiplet | Protons on the aromatic rings of N744. |
| Aliphatic Protons (N744) | 1.5-4.0 | Variable | Multiplet/Doublet | Protons on alkyl chains or cyclic structures. |
| Tosylate Aromatic Protons | 7.4-7.8 | 4H | Doublet | Protons on the p-toluenesulfonate moiety. |
| Tosylate Methyl Protons | 2.3-2.5 | 3H | Singlet | Methyl group of the p-toluenesulfonate moiety. |
Note: Specific chemical shifts are illustrative and would be determined experimentally.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific wavelengths, which correspond to molecular vibrations. For this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), C-N, C-O, and sulfonate (S=O) groups, providing supporting evidence for its structure.
UV-Visible (UV-Vis) spectroscopy is employed to quantify compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for molecules containing chromophores, such as aromatic rings or conjugated systems, which are typically present in pharmaceutical compounds. For this compound, UV-Vis spectroscopy can be used for quantitative analysis, determining concentration, and for purity checks by identifying the presence of UV-absorbing impurities.
Table 7.2.3: Hypothetical IR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Peak Shape | Significance |
| Sulfonate (S=O) | 1350-1300, 1180-1140 | Strong, sharp | Key indicator of the tosylate counterion. |
| Aromatic C=C | 1600-1450 | Medium | Presence of aromatic rings. |
| C-H Stretch | 3100-3000 (aromatic), 3000-2850 (aliphatic) | Sharp/Broad | Indicates presence of hydrogen atoms. |
| N-H Stretch | 3500-3300 (if applicable) | Broad | Presence of amine groups in the N744 moiety. |
| C=O Stretch | 1750-1650 (if applicable) | Strong | Presence of carbonyl groups in the N744 moiety. |
Table 7.2.3 (cont.): Hypothetical UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore/Group | Expected λmax (nm) | Molar Absorptivity (ε) | Significance |
| Aromatic System | 250-300 | High | Confirms presence of conjugated aromatic systems. |
Compound List:
this compound
Method Validation for this compound Quantification and Purity
Method validation is a crucial process that provides documented evidence that an analytical method consistently produces results that are accurate, reliable, and reproducible. For this compound, validation ensures that the methods used for quantifying its concentration and assessing its purity meet regulatory standards.
Specificity, Accuracy, and Precision Studies
Specificity ensures that the analytical method can unequivocally assess the analyte (this compound) in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing samples that contain these potential interferents. For instance, a High-Performance Liquid Chromatography (HPLC) method would be developed to ensure that the peak corresponding to this compound is well-resolved from any known impurities or potential degradation products. Studies on similar tosylate compounds, such as Edoxaban tosylate, have shown that validated RP-HPLC methods can effectively discriminate the drug from its degradation products asianpubs.orgresearchgate.netresearchgate.net.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is usually assessed by analyzing samples that have been spiked with known amounts of this compound or by comparing the results obtained with a reference method. Recovery studies are a common way to assess accuracy. For example, in the validation of an RP-HPLC method for Edoxaban tosylate, percentage recoveries ranging from 98.8% to 99.89% were reported, indicating good accuracy researchgate.net. Similarly, studies on Talazoparib tosylate reported that the method was accurate, with percentage recovery within acceptable limits ymerdigital.com.
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability assesses the precision under the same operating conditions over a short interval. Intermediate precision considers variations within the same laboratory, such as different days, analysts, or equipment. For many tosylate compounds, studies have shown that the % Relative Standard Deviation (RSD) for key validation parameters is less than 2% researchgate.netscispace.com, indicating good precision.
Linearity, Range, and Detection/Quantitation Limits
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample, within a given range. This is usually assessed by analyzing samples at different concentrations and plotting the response (e.g., peak area) against the concentration. A high correlation coefficient (r²) close to 1 indicates good linearity. For instance, a method for Edoxaban tosylate showed linearity in the concentration range of 2-10 µg/mL with an r² value of 0.9997 researchgate.net. Similarly, Sultamicillin tosylate dihydrate demonstrated linearity in the concentration range of 10-60 µg/mL with an r² of 0.9991 scispace.com.
The range of the method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. For example, the range for an RP-HPLC method for Sultamicillin tosylate was found to be 10-60 µg/mL scispace.com.
Detection Limit (LOD) and Quantitation Limit (LOQ) are important parameters that define the sensitivity of the analytical method. The LOD is the lowest amount of the analyte that can be detected, but not necessarily quantified, whereas the LOQ is the lowest amount of the analyte that can be quantitatively determined with suitable precision and accuracy. For Edoxaban tosylate, the LOD was reported as 0.2250 µg/mL and the LOQ as 0.6818 µg/mL researchgate.net. For Talazoparib tosylate, the LOD and LOQ were found to be 0.03 µg/mL and 0.10 µg/mL, respectively ymerdigital.com.
Stability-Indicating Analytical Methods for this compound
A stability-indicating method is an analytical procedure that can accurately measure the active ingredient in the presence of its degradation products, impurities, and other potential components of the formulation. This is crucial for monitoring the shelf-life and storage conditions of this compound.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are designed to intentionally degrade the drug substance or product under various stress conditions. These conditions typically include hydrolysis (acidic, basic), oxidation, photolysis, and thermal stress. The primary goal is to generate degradation products and demonstrate that the analytical method can separate and quantify these degradants from the intact drug. For example, studies on Sorafenib tosylate indicated that it degrades in strongly acidic, alkaline, and oxidative conditions at elevated temperatures, while being photostable nih.gov. Similarly, Edoxaban tosylate was found to degrade under acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress asianpubs.orgresearchgate.net. The development of a stability-indicating assay method (SIAM) for Edoxaban tosylate involved comprehensive stress degradation studies to ensure selectivity and the ability to discriminate the drug peak from degradation products researchgate.net.
Degradation Kinetics Determination
Once degradation products are identified and the stability-indicating method is established, degradation kinetics can be determined. This involves studying the rate at which the drug degrades under specific conditions. Typically, degradation follows zero-order, first-order, or pseudo-first-order kinetics. By analyzing the concentration of the drug over time under various stress conditions, kinetic parameters such as rate constants and half-lives can be calculated. For example, studies on Edoxaban tosylate revealed that its degradation followed first-order degradation kinetics researchgate.net. Understanding degradation kinetics allows for the prediction of shelf-life and the establishment of appropriate storage conditions. The shelf-life equation and half-life equation are commonly used in these calculations jddtonline.info.
Application of Analytical Methods in Preclinical this compound Studies
Analytical methods play a vital role in preclinical studies, providing essential data for understanding a drug's behavior in biological systems. For this compound, these applications would include:
Pharmacokinetic (PK) Studies: Validated analytical methods are indispensable for quantifying this compound in biological matrices such as plasma, urine, or tissues. This allows for the determination of key PK parameters like absorption, distribution, metabolism, and excretion (ADME). Techniques such as LC-MS/MS are commonly employed for high sensitivity and specificity in bioanalysis dovepress.compsychogenics.com. Non-compartmental analysis (NCA) is often used to estimate parameters like AUC, Cmax, Tmax, and half-life dovepress.combioagilytix.com.
Bioavailability and Bioequivalence Studies: Analytical methods are used to measure drug concentrations in biological fluids following different routes of administration, enabling the assessment of bioavailability and bioequivalence.
Formulation Development: Analytical techniques are used to assess the stability and purity of this compound in various formulations during development, ensuring that the drug remains stable and potent.
Toxicokinetic (TK) Studies: In toxicology studies, analytical methods are used to quantify drug exposure in animals, helping to establish relationships between dose, exposure, and toxicological effects bioagilytix.com.
While specific data for this compound is not available in the current search results, the principles outlined above, derived from studies on similar compounds, represent the standard approach for characterizing and validating analytical methods for pharmaceutical development.
Compound List:
this compound
Edoxaban tosylate
Sorafenib tosylate
Talazoparib tosylate
Sultamicillin tosylate
p-toluenesulfonyl chloride (TsCl)
Tosufloxacin tosylate
Future Directions and Research Perspectives for N744 Tosylate
Advancing N744 Tosylate Research through Collaborative Initiatives
The complexity of neurodegenerative diseases like Alzheimer's necessitates a multi-disciplinary and collaborative approach. Future progress in the development of this compound and similar compounds will likely be accelerated through synergistic partnerships.
Key Collaborative Areas:
Academia-Industry Partnerships: Combining the basic research strengths of academic institutions with the drug development expertise and resources of pharmaceutical companies can expedite the translation of promising compounds like this compound from the laboratory to clinical trials.
International Consortia: Global initiatives that pool data, resources, and patient cohorts are crucial for understanding the genetic and environmental factors influencing tauopathies. Such consortia can provide a robust framework for testing the efficacy of this compound across diverse populations.
Public-Private Partnerships: Governmental and non-profit organizations play a vital role in funding and facilitating research. These partnerships can de-risk early-stage drug development and incentivize research into less common tauopathies.
A prime example of a collaborative effort in a related field is the African Dementia Consortium (AfDC). This initiative aims to use 'omics datasets to better characterize dementia phenotypes among African populations, identify risk and protective factors, and contribute to the development of personalized interventions. nih.gov Such collaborative models will be instrumental in advancing the clinical development of this compound.
Integration of Omics Technologies in this compound Mechanistic Studies
To fully understand the mechanism of action of this compound and to identify potential biomarkers of its efficacy, the integration of "omics" technologies is indispensable. These high-throughput methods provide a holistic view of the molecular changes occurring in response to the compound.
Omics Approaches in Tauopathy Research:
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identifying genetic modifiers of response to this compound. | Personalized medicine approaches based on a patient's genetic profile. |
| Transcriptomics | Analyzing changes in gene expression in neuronal cells treated with this compound. | Understanding the downstream pathways affected by the inhibition of tau aggregation. |
| Proteomics | Profiling changes in the proteome to identify direct and indirect targets of this compound. | Elucidation of the compound's mechanism of action and potential off-target effects. |
| Metabolomics | Studying alterations in metabolic pathways following treatment. | Identification of biomarkers to monitor treatment response and disease progression. |
Recent studies have highlighted the power of multi-omics approaches in unraveling the complexities of Alzheimer's disease. nih.gov For instance, spatial multiomics allows for the mapping of molecular perturbations in relation to tau tangles and amyloid plaques in brain tissue. curealz.org Applying these technologies to this compound research will provide a deeper understanding of its therapeutic effects and the underlying pathology of tauopathies.
Development of Next-Generation Analogues of this compound
While this compound shows promise as a tau aggregation inhibitor, the development of next-generation analogues is a critical step towards creating more potent, selective, and brain-penetrant drugs. This process involves systematic chemical modifications of the parent compound to improve its pharmacological properties.
Strategies for Analogue Development:
Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. This knowledge is then used to design more effective inhibitors.
Fragment-Based Drug Design: This approach involves identifying small chemical fragments that bind to the target protein (tau) and then linking them together to create a more potent lead compound.
Targeting Specific Tau Isoforms and Pathological Conformations: The tau protein exists in different isoforms and can adopt various pathological conformations. Future analogues of this compound may be designed to selectively target the specific forms of tau that are most relevant to disease progression.
The development of novel peptide-based tau aggregation inhibitors, such as RI-AG03, which targets two key "hotspots" on the tau protein, exemplifies the innovative strategies being employed in this field. nih.govmedicalnewstoday.com These approaches could inform the design of more effective small-molecule inhibitors like the analogues of this compound.
Leveraging Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. These technologies can significantly accelerate the development of new tau aggregation inhibitors.
Applications of AI and ML:
Virtual Screening: AI-powered tools can screen vast libraries of virtual compounds to identify those with a high probability of binding to the tau protein. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and low toxicity.
Predictive Modeling: ML algorithms can be used to predict the pharmacokinetic and pharmacodynamic properties of new compounds, helping to prioritize the most promising candidates for further development.
A recent study demonstrated the use of an iterative machine learning method to identify small molecules for the polymorph-specific inhibition of tau fibril formation. biorxiv.org This approach, which combines molecular docking simulations with in vitro kinetic analysis, could be a powerful tool for discovering novel analogues of this compound. biorxiv.org
Addressing Challenges in this compound Research and Development
Despite the promising advances, the development of tau aggregation inhibitors like this compound is not without its challenges. Overcoming these hurdles will be crucial for the successful clinical translation of these compounds.
Key Challenges:
| Challenge | Potential Mitigation Strategies |
| Blood-Brain Barrier Penetration | Designing smaller, more lipophilic molecules; utilizing novel drug delivery systems. |
| Target Engagement and Specificity | Developing PET tracers to visualize target engagement in the brain; designing inhibitors that target specific pathological conformations of tau. |
| Translational Validity of Preclinical Models | Utilizing more sophisticated animal models that better recapitulate human tauopathies; incorporating human-derived cell models. etap-lab.com |
| Clinical Trial Design | Identifying sensitive biomarkers to monitor disease progression and treatment response; enrolling patients at earlier stages of the disease. |
The complexity of the tau protein, including its various isoforms and post-translational modifications, presents a significant challenge for drug development. nih.gov Furthermore, the disordered nature of tau has made structure-based drug design difficult. nih.gov Continued basic research into the pathobiology of tau is essential to address these challenges and to guide the development of the next generation of tau-targeted therapies.
Q & A
Q. What methodologies are employed to characterize the inhibitory effects of N744 on tau fibrillization in vitro?
N744's inhibitory activity is assessed using transmission electron microscopy (TEM) to visualize filament formation and disaggregation. Dose-response experiments determine the IC50 (e.g., ~300 nM for full-length 4R tau), while kinetic assays monitor filament nucleation and elongation rates. Sub-stoichiometric concentrations are used to evaluate selective inhibition of filament extension over nucleation .
Q. How does N744 interact with tau protein at the molecular level to prevent filament formation?
N744 binds tau at substoichiometric ratios, preferentially inhibiting filament nucleation rather than elongation. This is demonstrated via time-course assays showing reduced filament number concentrations. Disaggregation studies reveal first-order kinetics, suggesting endwise dissociation of tau monomers from pre-formed filaments .
Q. What in vitro model systems are validated for studying N744's anti-aggregation activity in tauopathies?
Arachidonic acid-induced aggregation of full-length 4R tau is a standard model. Secondary validation includes comparative assays with other amyloidogenic proteins (e.g., Aβ, α-synuclein) to confirm tau selectivity. TEM and Thioflavin-T fluorescence are critical for real-time monitoring .
Advanced Research Questions
Q. What paradoxical effects arise from varying N744 concentrations, and how do these impact experimental design?
At high concentrations (>1 µM), N744 forms aggregates that paradoxically enhance tau fibrillization. This necessitates rigorous dose optimization, including pre-testing solubility limits and using kinetic models to distinguish nucleation-promoting vs. inhibitory phases .
Q. How can researchers ensure N744's selectivity for tau over other amyloidogenic proteins?
Parallel aggregation assays with Aβ and α-synuclein under identical conditions are critical. N744 shows no cross-reactivity at substoichiometric doses, but selectivity must be confirmed via negative controls (e.g., absence of fibril reduction in non-tau systems) .
Q. What experimental strategies address contradictory data on N744's dose-dependent disaggregation efficacy?
Combine multi-angle light scattering (MALS) with TEM to differentiate filament fragmentation vs. monomer dissociation. Use kinetic modeling to isolate disaggregation rates from secondary aggregation artifacts .
Q. How do N744's physicochemical properties influence its pharmacological assessment in tauopathy models?
N744's solubility limitations and aggregation propensity require formulation adjustments (e.g., co-solvents, cyclodextrins) for in vivo studies. Pharmacokinetic profiling must account for blood-brain barrier penetration and off-target interactions with lipid membranes .
Methodological Best Practices
Q. What best practices should guide reporting of N744's inhibitory concentrations (e.g., IC50)?
- Use triplicate experiments with error margins (±SEM) to ensure reproducibility.
- Specify tau isoform (e.g., 4R vs. 3R), buffer conditions, and aggregation inducers (e.g., arachidonic acid).
- Align numerical precision between abstracts and results sections (e.g., 300 nM vs. 0.3 µM) to avoid ambiguity .
Q. How should researchers handle subsampling and statistical analysis in N744 dose-response studies?
Q. What validation steps are critical for translating N744's in vitro activity to in vivo models?
- Pre-screen for cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT assays.
- Validate target engagement via immunoblotting of Sarkosyl-insoluble tau fractions in transgenic mouse models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
